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molecular formula C10H18O5 B120438 Di-tert-butyl dicarbonate CAS No. 24424-99-5

Di-tert-butyl dicarbonate

Cat. No. B120438
M. Wt: 218.25 g/mol
InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N
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Patent
US08623859B2

Procedure details

To a stirred solution of amine (1.0 eq), TEA (2 eq) in DCM (25 vol) was added di-tert-butyl dicarbonate, (1.1 eq). The mixture was stirred overnight at ambient temperature. The mixture was concentrated in vacuo and purified by FCC eluting with EtOAc:Heptane, 1:3.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>C(Cl)Cl>[CH3:7][C:4]([O:3][C:1]([O:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[O:2])([CH3:5])[CH3:6].[C:12]([O:11][C:9]([O:8][C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C.C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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